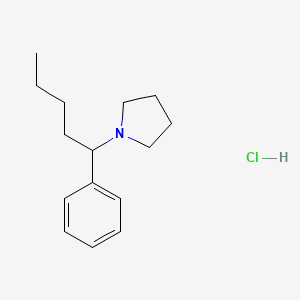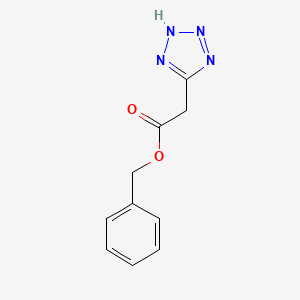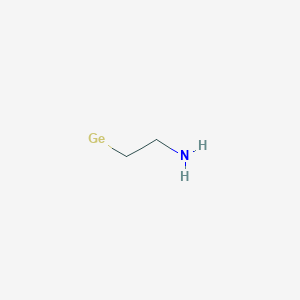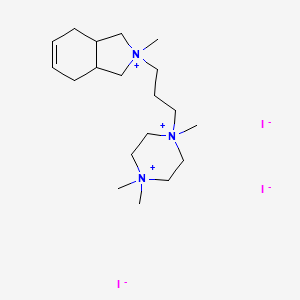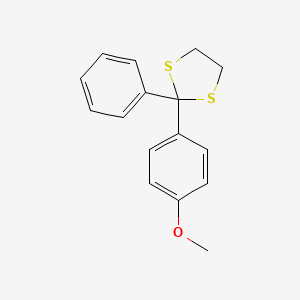
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the dithiolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- typically involves the reaction of a ketone or aldehyde with a dithiol in the presence of an acid catalyst. One common method is the reaction of 4-methoxybenzaldehyde with 1,2-ethanedithiol under acidic conditions to form the desired dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl and phenyl groups can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- can be compared with other similar compounds, such as:
1,3-Dithiolane, 2-phenyl-: Lacks the methoxy group, which may affect its reactivity and binding properties.
1,3-Dithiolane, 2-(4-methylphenyl)-2-phenyl-: The presence of a methyl group instead of a methoxy group can influence the compound’s electronic properties and reactivity.
1,3-Dithiolane, 2-(4-chlorophenyl)-2-phenyl-: The chloro group can introduce different reactivity patterns, particularly in substitution reactions.
属性
CAS 编号 |
76312-49-7 |
|---|---|
分子式 |
C16H16OS2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16OS2/c1-17-15-9-7-14(8-10-15)16(18-11-12-19-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI 键 |
HUXQXMPPUJZOQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


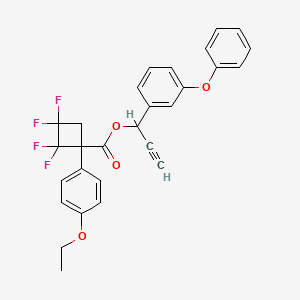
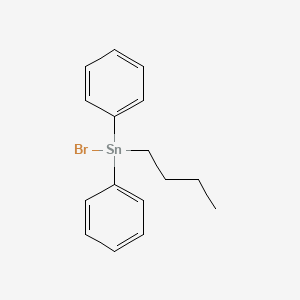


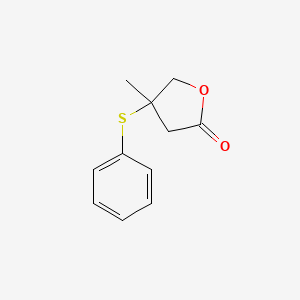
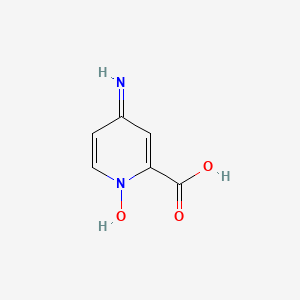
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
